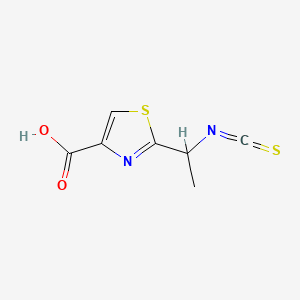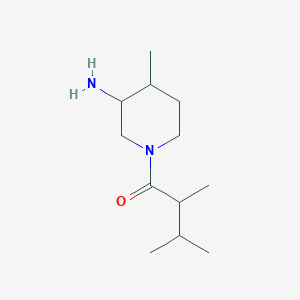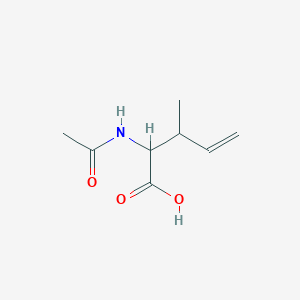
2-Acetamido-3-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a methyl group, and a pent-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpent-4-enoic acid and acetic anhydride.
Acetylation: The 3-methylpent-4-enoic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The use of efficient purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid chain to a single bond, resulting in saturated derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetamido group under appropriate conditions.
Major Products Formed
Scientific Research Applications
2-Acetamido-3-methylpent-4-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially modulating metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-methylpent-4-enoic acid: This compound has a similar structure but with a different position of the methyl group.
2-Acetamido-3-methylbut-4-enoic acid: This compound has a shorter carbon chain compared to 2-Acetamido-3-methylpent-4-enoic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetamido-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12) |
InChI Key |
YIFIXHRXUPHAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


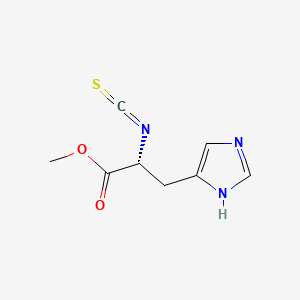
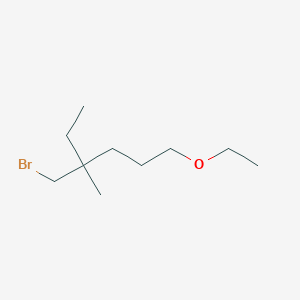
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
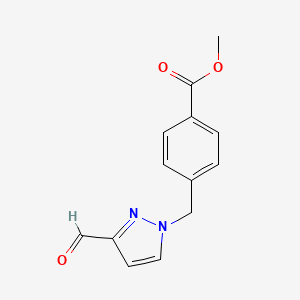

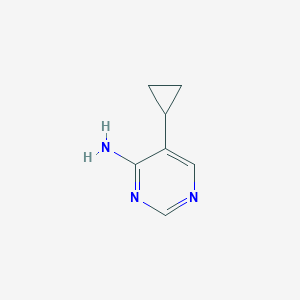
![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)

![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)



